N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic organic compound characterized by a fused thienopyrazole core substituted with a 4-methylphenyl group and an adamantane-1-carboxamide moiety. The adamantane group confers high lipophilicity and structural rigidity, which may enhance binding affinity to hydrophobic targets.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-2-4-18(5-3-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULKLSDMPPKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the adamantane and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antiviral, antibacterial, or anticancer agent, depending on its biological activity.
Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s closest structural analog, N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide, replaces the adamantane-1-carboxamide group with a naphthalen-2-yloxy acetamide substituent . This difference significantly alters physicochemical and pharmacological properties:
| Property | Adamantane-1-carboxamide Derivative | Naphthalen-2-yloxy Acetamide Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~438.5 (estimated) | ~457.5 (reported) |
| LogP (Lipophilicity) | High (adamantane enhances hydrophobicity) | Moderate (naphthalene provides π-π interactions) |
| Solubility | Low aqueous solubility | Improved solubility due to ether linkage |
| Target Affinity | Potential CNS targets (adamantane’s blood-brain barrier penetration) | Likely peripheral targets (bulky naphthalene limits CNS access) |
Adamantane Derivative
- Therapeutic Potential: Adamantane-containing compounds are studied for antiviral and neuroprotective effects.
- Kinase Inhibition: Thienopyrazole derivatives often inhibit kinases like JAK2 or CDKs. The adamantane group may enhance selectivity for hydrophobic binding pockets.
Naphthalene Derivative
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Adamantane Structure : The adamantane moiety is integrated using coupling reactions.
- Final Carboxamide Formation : The carboxamide is formed through acylation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrazole derivatives. For instance:
- Inhibition of BRAF(V600E) : Thienopyrazole derivatives have shown promising results against BRAF(V600E) mutations, which are prevalent in various cancers. The compound demonstrated significant inhibitory activity in vitro .
Anti-inflammatory Effects
Thienopyrazole compounds have also been evaluated for anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit key inflammatory mediators and pathways, contributing to their therapeutic effects against inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of thienopyrazoles has been documented:
- Broad-Spectrum Activity : N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl] derivatives exhibited activity against various bacterial strains and fungi. This suggests potential applications in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of thienopyrazole derivatives is crucial for optimizing their biological activities:
| Compound | Structural Modifications | Biological Activity |
|---|---|---|
| A | Methyl substitution on phenyl | Enhanced antitumor activity |
| B | Nitrogen heteroatoms in the ring | Improved anti-inflammatory effects |
| C | Variations in the carboxamide group | Altered antimicrobial potency |
The presence of specific substituents on the thienopyrazole core significantly influences the compound's interaction with biological targets.
Study 1: Antitumor Efficacy
A study evaluating a series of thienopyrazole derivatives found that modifications at the 3-position significantly enhanced their efficacy against cancer cell lines. The lead compound demonstrated IC50 values in the nanomolar range against BRAF-mutated cells.
Study 2: Anti-inflammatory Mechanisms
In a preclinical model of inflammation, thienopyrazole derivatives were shown to reduce pro-inflammatory cytokine levels significantly. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
